1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
Description
Properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-6-15-32-20-11-12-21(18(3)16-20)24(29)22-23(19-9-7-17(2)8-10-19)28(14-13-27(4)5)26(31)25(22)30/h6-12,16,23,29H,1,13-15H2,2-5H3/b24-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWFAQIFCFXJJS-ZNTNEXAZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC=C)C)O)C(=O)C(=O)N2CCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC=C)C)\O)/C(=O)C(=O)N2CCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the benzoyl group yields a secondary alcohol .
Scientific Research Applications
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Bulk and Yield : Bulky groups (e.g., 4-tert-butylphenyl in 20 ) correlate with higher yields (62%), likely due to improved crystallinity. Electron-withdrawing groups (e.g., bis-CF3 in 26 ) reduce yields (21%) due to synthetic challenges .
- Melting Points : Hydrophobic substituents (e.g., tert-butyl in 20 ) elevate melting points (263–265°C), while allyloxy or ethoxy groups (e.g., Target , 41 ) reduce crystallinity, as seen in 41 (mp 128–130°C) .
Electronic and Functional Group Effects
- Aminoalkyl vs. Hydroxypropyl at R1: The target’s dimethylaminoethyl group (vs. hydroxypropyl in analogues) may enhance solubility in polar solvents and modulate receptor binding via protonation at physiological pH .
- Aryl Groups at R3 : Electron-rich substituents (e.g., 4-methylphenyl in the target) may enhance π-π stacking vs. electron-deficient groups (e.g., CF3 in 26 ) favoring hydrophobic interactions .
Pharmacophore Comparison
- Hydroxy Group : The 3-hydroxy moiety is conserved across all analogues, critical for hydrogen bonding in target engagement.
- Aminoalkyl Chain: Unique to the target, this group may mimic natural ligands (e.g., ATP in kinase inhibitors), differing from hydroxypropyl in analogues .
Research Findings and Implications
Q & A
Basic: What multi-step synthetic strategies are effective for constructing the pyrrolone core with specific substituents?
The synthesis of this compound involves sequential functionalization of the pyrrolone core. Key steps include:
- Pyrrolone ring formation : Cyclization of β-keto amides or esters under basic conditions (e.g., NaH in THF) to form the 2,5-dihydro-1H-pyrrol-2-one scaffold .
- Substituent introduction :
- The dimethylaminoethyl side chain is typically added via nucleophilic substitution or alkylation using 2-(dimethylamino)ethyl chloride .
- The 2-methyl-4-(prop-2-en-1-yloxy)benzoyl group is introduced via Friedel-Crafts acylation or coupling reactions with pre-functionalized benzoyl chlorides .
- The 4-methylphenyl group is incorporated through Suzuki-Miyaura cross-coupling using aryl boronic acids .
- Hydroxy group retention : Acid-sensitive protecting groups (e.g., TBS) are employed during synthesis to preserve the 3-hydroxy moiety .
Basic: What analytical techniques are critical for confirming its structural integrity and purity?
A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR identifies substituent environments (e.g., aromatic protons at δ 6.8–7.4 ppm, dimethylaminoethyl protons at δ 2.2–3.1 ppm) .
- ¹³C NMR confirms carbonyl groups (C=O at ~170 ppm) and quaternary carbons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass within 5 ppm error) .
- Infrared Spectroscopy (IR) : Detects key functional groups (O-H stretch at 3200–3500 cm⁻¹, C=O at ~1650 cm⁻¹) .
- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Advanced: How can reaction conditions be optimized to improve yield and selectivity during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require lower temperatures to avoid side reactions . For acylation steps, dichloromethane (DCM) minimizes ester hydrolysis .
- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand additives (XPhos) improve cross-coupling efficiency for aryl groups .
- Temperature control : Low temperatures (0–5°C) during acylations reduce racemization; higher temperatures (80–100°C) accelerate cyclization .
- Workup strategies : Acid-base extraction removes unreacted amines, while column chromatography (silica gel, ethyl acetate/hexane gradients) isolates diastereomers .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent variation :
- Replace the 4-methylphenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) aryl groups to assess electronic effects on bioactivity .
- Modify the prop-2-en-1-yloxy chain to propargyloxy or cyclopropylmethoxy to study steric and metabolic stability impacts .
- Biological assays :
- Enzyme inhibition : Test against kinases or proteases using fluorescence polarization assays .
- Cellular uptake : Radiolabel the dimethylaminoethyl group (³H or ¹⁴C) to quantify permeability in Caco-2 monolayers .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like COX-2 or EGFR .
Advanced: What experimental designs are recommended to resolve contradictions in reported biological activity data?
- Dose-response validation : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ consistency .
- Control standardization :
- Use reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability .
- Include solvent controls (DMSO ≤0.1%) to rule out vehicle effects .
- Orthogonal assays : Pair enzymatic assays with cell-based viability tests (MTT assay) to distinguish direct target inhibition from cytotoxicity .
Advanced: How can biomolecular interaction studies be designed to elucidate its mechanism of action?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., BSA-conjugated kinases) on sensor chips to measure binding kinetics (kₐ, k𝒹) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- X-ray crystallography : Co-crystallize the compound with its target (e.g., HIV-1 protease) to resolve binding-site interactions at 2.0 Å resolution .
Advanced: What strategies mitigate stability issues during storage and handling?
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the enol ester group .
- Light sensitivity : Use amber vials to protect the hydroxy-pyrrolone moiety from UV-induced degradation .
- Buffered solutions : Prepare fresh solutions in pH 7.4 PBS with 0.01% EDTA to chelate metal ions that catalyze decomposition .
Advanced: How can metabolic pathways be characterized to identify potential toxicophores?
- In vitro metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS. Major pathways include:
- Reactive metabolite screening : Trapping studies with glutathione (GSH) detect electrophilic intermediates .
Advanced: What computational tools predict physicochemical properties critical for drug-likeness?
- LogP calculation : Use SwissADME to estimate partition coefficients (predicted LogP = 3.2 ± 0.5) .
- Solubility : AqSol-DB predicts aqueous solubility (∼0.05 mg/mL at pH 7.0), guiding formulation with cyclodextrins .
- pKa determination : MarvinSketch estimates the hydroxy group pKa ≈ 9.5, influencing ionization in physiological environments .
Advanced: How can enantiomeric purity be ensured during asymmetric synthesis?
- Chiral chromatography : Use Chiralpak AD-H columns (heptane/ethanol gradients) to resolve enantiomers .
- Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm to confirm absolute configuration .
- Catalytic asymmetric synthesis : Employ Jacobsen’s thiourea catalysts for stereocontrolled pyrrolone formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
